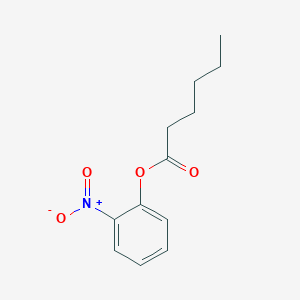

2-Nitrophenyl hexanoate

Overview

Description

2-Nitrophenyl hexanoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Nitrophenyl hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolysis in Hydrophobic Aggregate Systems

- Hydrolysis Acceleration : 2-Nitrophenyl hexanoate's hydrolysis is accelerated in the presence of azide ion and tetraheptylammonium bromide, a substance with long alkyl chains. This contrasts with other tetraalkylammonium salts with shorter chains which do not significantly elevate reactivity (Kodaka, Fukaya, & Kikkawa, 1986).

Catalytic Cleavage Studies

- Catalytic Activity : Catalytic cleavage of 2-Nitrophenyl hexanoate by various iodoso- and iodoxybenzoates has been studied, revealing insights into the reactive behavior of this compound under different conditions (Moss, Alwis, & Shin, 1984).

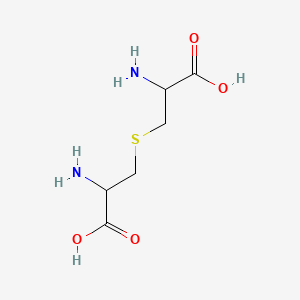

Interactions with Peptides

- Peptide Catalysis : The hydrolysis of 2-Nitrophenyl hexanoate catalyzed by various peptides containing histidine and other amino acids was less efficient than that by imidazole. However, the presence of certain surfactants and hydrophobic peptides significantly enhanced the hydrolysis (Kodaka, 1983).

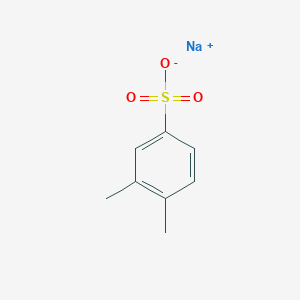

Aqueous Catalytic Media Applications

- Enhanced Hydrolysis Rates : Methacrylate and styrene latexes, particularly those containing quaternary ammonium ions, have been shown to facilitate the hydrolysis of 2-Nitrophenyl hexanoate in aqueous environments. This demonstrates the compound's potential in catalytic media applications (Miller & Ford, 2000).

Inhibition Studies in Corrosion Science

- Corrosion Inhibition : Although indirectly related, studies involving nitrophenyl derivatives, similar to 2-Nitrophenyl hexanoate, have been explored for their inhibitive effects on corrosion, indicating potential applications in material science and corrosion prevention (Lagrenée et al., 2001).

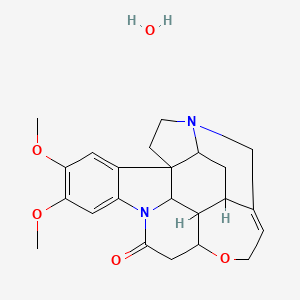

Substrate Incorporation in Catalysis

- Substrate Incorporation : Evidence suggests the incorporation of 2-Nitrophenyl hexanoate into the cyclic cavity of catalysts, providing insights into enzyme model systems and substrate-specific reactions (MurakamiYukito, SunamotoJunzo, & KanoKoji, 1973).

Kinetic Studies

- Analysis of Kinetics : Kinetic analysis of hydrolyses of 2-Nitrophenyl hexanoate in various conditions offers valuable data on the interaction dynamics of this compound under different chemical conditions (Miller et al., 2000).

properties

IUPAC Name |

(2-nitrophenyl) hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEMXDASIVKXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl hexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

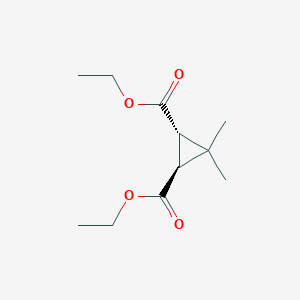

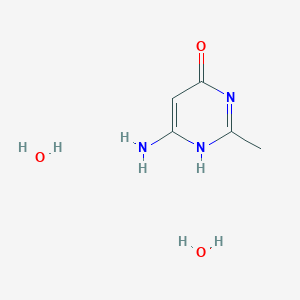

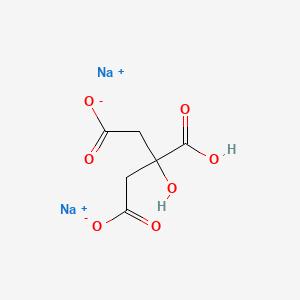

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7814881.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B7814897.png)